2,3,4,5-Tetrafluoro-6-nitrobenzoic acid
Overview
Description
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid is a fluorinated aromatic compound with the molecular formula C7HF4NO4 and a molecular weight of 239.08 g/mol It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid typically involves the nitration of 2,3,4,5-tetrafluorobenzoic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The nitration process introduces the nitro group at the 6-position of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms and a nitro group makes the compound susceptible to nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used, and the reaction is performed under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2,3,4,5-Tetrafluoro-6-aminobenzoic acid.
Esterification: Esters of this compound.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. The electron-withdrawing fluorine atoms and nitro group influence the compound’s reactivity and binding affinity to biological molecules . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3,4,5-Tetrafluoro-6-aminobenzoic acid: Formed by the reduction of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid.
2,3,4,5-Tetrafluoronitrobenzene: Similar structure but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the combination of fluorine atoms and a nitro group on a benzoic acid core. This unique structure imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities .
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NO4/c8-2-1(7(13)14)6(12(15)16)5(11)4(10)3(2)9/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGBMYKEWLSLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370067 | |
Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-08-7 | |
Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16583-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro-6-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid in the synthesis of fluorinated benzimidazoles?
A1: this compound (TFNBA) serves as a starting material for the synthesis of 6-fluoro-benzimidazoles []. The nitro group in TFNBA can be reduced to an amine, which then undergoes cyclization reactions to form the benzimidazole ring system. The presence of fluorine atoms on the benzene ring allows for the creation of specific fluorinated benzimidazole derivatives.
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